molecular formula C11H12N2O2 B11790784 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B11790784
M. Wt: 204.22 g/mol
InChI Key: ILAHQFMHCMXWNV-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group and an ethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an alkyne. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products formed include carboxylic acids and ketones.

    Reduction: The major products include alcohols and amines.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity by binding to the active site or the modulation of signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethyl-1H-pyrazol-4-yl)propiolic acid
  • 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
  • 3-(3-Phenyl-1H-pyrazol-4-yl)propiolic acid

Uniqueness

3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of both a cyclopropyl group and an ethyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(3-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C11H12N2O2/c1-2-13-7-9(5-6-10(14)15)11(12-13)8-3-4-8/h7-8H,2-4H2,1H3,(H,14,15)

InChI Key

ILAHQFMHCMXWNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)C#CC(=O)O

Origin of Product

United States

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